2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile

Catalog No.
S14331610
CAS No.
2055722-93-3
M.F
C87H97N5
M. Wt
1212.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-y...

CAS Number

2055722-93-3

Product Name

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile

IUPAC Name

2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzonitrile

Molecular Formula

C87H97N5

Molecular Weight

1212.7 g/mol

InChI

InChI=1S/C87H97N5/c1-80(2,3)51-25-33-68-59(41-51)60-42-52(81(4,5)6)26-34-69(60)89(68)76-49-77(90-70-35-27-53(82(7,8)9)43-61(70)62-44-54(83(10,11)12)28-36-71(62)90)79(92-74-39-31-57(86(19,20)21)47-65(74)66-48-58(87(22,23)24)32-40-75(66)92)67(50-88)78(76)91-72-37-29-55(84(13,14)15)45-63(72)64-46-56(85(16,17)18)30-38-73(64)91/h25-49H,1-24H3

InChI Key

VUUZCXZPRBJDHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile is a complex organic compound characterized by its unique tetrakis structure and the presence of multiple carbazole units. The molecular formula for this compound is C88_{88}H96_{96}N6_6, and it has a molecular weight of approximately 1237.74 g/mol. This compound features four 3,6-di-tert-butyl-9H-carbazole moieties attached to a benzonitrile core, which enhances its stability and solubility in organic solvents. The bulky tert-butyl groups contribute to steric hindrance, which can influence the compound's electronic properties and reactivity .

The chemical reactivity of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile is primarily influenced by the presence of the nitrile group and the carbazole units. The nitrile group can undergo nucleophilic addition reactions, while the carbazole moieties can participate in electrophilic substitution reactions. Additionally, under certain conditions, this compound may exhibit thermally activated delayed fluorescence (TADF), which is significant for applications in organic light-emitting diodes (OLEDs) .

The synthesis of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile typically involves several steps:

  • Preparation of 3,6-Di-tert-butyl-9H-carbazole: This is often achieved through a multi-step synthesis involving the alkylation of carbazole with tert-butyl groups.
  • Formation of Terephthalonitrile: The benzonitrile core can be synthesized from terephthalic acid derivatives through nitration and subsequent reactions.
  • Coupling Reaction: The final step involves a coupling reaction where four units of 3,6-di-tert-butyl-9H-carbazole are linked to the terephthalonitrile core through nucleophilic substitution or coupling reactions facilitated by catalysts such as palladium complexes .

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile finds its primary applications in:

  • Organic Light Emitting Diodes (OLEDs): Due to its TADF properties and stability.
  • Photonic Devices: Its ability to emit light efficiently makes it suitable for various optoelectronic applications.
  • Materials Science: Used as a dopant or host material in advanced materials research due to its unique electronic properties .

Interaction studies involving 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile focus on its photophysical properties and how it interacts with other materials in OLEDs. These studies often examine energy transfer mechanisms between the compound and other chromophores or host materials. Research indicates that the compound's bulky structure enhances its stability while allowing efficient energy transfer processes essential for high-performance OLEDs .

Several compounds share structural similarities with 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzeneMultiple carbazole units; dicyanobenzene coreKnown for high efficiency in TADF applications
4CzIPN (1,2,3-tris(carbazol-9-yl)-4-cyanobenzene)Tris(carbazole) structure; cyanobenzeneExcellent thermal stability and luminescence
1-(carbazol-9-yl)-4-(dicyanomethylene)-benzeneCarbazole unit; dicyanomethylene side chainExhibits strong electron-withdrawing characteristics

The uniqueness of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile lies in its tetrakis structure combined with bulky tert-butyl groups that enhance solubility and stability while facilitating efficient light emission in OLED applications .

XLogP3

27.3

Hydrogen Bond Acceptor Count

1

Exact Mass

1211.77439812 g/mol

Monoisotopic Mass

1211.77439812 g/mol

Heavy Atom Count

92

Dates

Last modified: 08-10-2024

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